molecular formula C18H21N2O7P B1670373 Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate CAS No. 102097-78-9

Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate

カタログ番号 B1670373
CAS番号: 102097-78-9
分子量: 408.3 g/mol
InChIキー: GSWINTXYUFHJGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DHP-218, also known as PAK-9, is a calcium channel antagonist potentially for the treatment of hypertension and myocardia ischemia. Calcium-induced contraction of the rat aorta in high K+ solution was inhibited by DHP-218 with the pA2 value of 9.11. The IC50 value for the inhibitory effects of this compound in high K+-induced and phenylephrine-induced contraction was 6.3 nmol/l and 66 nmol/l, respectively.

科学的研究の応用

Synthesis and Chemical Properties

  • Optical Isomers Synthesis : The synthesis of optical isomers of a compound closely related to Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate demonstrates its potential as a calcium antagonist. These isomers were prepared using optically active diols, showcasing the compound's utility in stereochemical studies (Sakoda, Kamikawaji, & Seto, 1992).

  • Improved Synthesis Methods : Research has focused on improving the synthesis of this compound, specifically a variant known as DHP-218. The modifications in the synthesis process, like the Knoevenagel condensation and a modified Hantzsch synthesis, highlight its importance in pharmaceutical chemistry (Morita, Tsuda, Kise, & Sugiyama, 1988).

Biological and Pharmacological Activities

  • Cardiovascular Effects : Investigations into the cardiovascular effects of DHP-218, a derivative of the compound, revealed its potential as a dihydropyridine derivative in influencing blood pressure, heart rate, and myocardial oxygen consumption. This research indicates its potential applications in cardiovascular medicine (Kimura et al., 1986).

  • Antihypertensive Properties : The compound has been studied for its antihypertensive effects, showcasing its ability to significantly reduce blood pressure in various hypertensive models. Such studies underscore its potential as a therapeutic agent in managing hypertension (Kimura, Fukui, Tanaka, Okamoto, Morino, Miura, Kimura, & Enomoto, 1986).

Crystal Structure and Chemical Analysis

  • Crystal Structure Analysis : Research into the crystal structure of optically active isomers related to this compound, such as NZ-105, has provided insights into the stereochemistry and pharmacological activities of such molecules. This research aids in understanding the compound’s chemical behavior and interaction with biological systems (Sakoda, Matsumoto, & Seto, 1992).

  • has been developed, indicating the importance of accurately measuring such compounds in clinical settings. This technique, involving electron capture gas chromatography, reflects the significance of precise analytical methods in pharmacokinetics (Higuchi, Sasaki, & Sado, 1975).

Medicinal Chemistry and Drug Development

  • Synthetic Route Exploration : The exploration of new synthetic routes for dihydropyridine derivatives, including the subject compound, contributes significantly to medicinal chemistry. Such studies facilitate the development of more efficient and economically viable methods for producing potential therapeutic agents (Shim, Lee, Kang, & Kim, 1988).

  • Enantioselective Synthesis : The synthesis of chiral forms of the compound demonstrates the ongoing efforts in medicinal chemistry to create specific enantiomers, which can have distinct biological activities and therapeutic profiles. This research is crucial for developing drugs with targeted actions and reduced side effects (Si-haia, 2011).

特性

IUPAC Name

methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWINTXYUFHJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875051
Record name DHP-218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate

CAS RN

102097-78-9
Record name Dhp 218
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102097789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DHP-218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate

Citations

For This Compound
5
Citations
I MORITA, M TSUDA, M KISE… - Chemical and …, 1988 - jstage.jst.go.jp
Attempts were made to improve the synthesis of methyl 2, 6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1, 3, 2-dioxaphosphorinan-2-yl)-1, 4-dihydropyridine-3-carboxylate (DHP-218), a new …
Number of citations: 8 www.jstage.jst.go.jp
Y Kimura, H Fukui, M Tanaka, M Okamoto… - Arzneimittel …, 1986 - europepmc.org
Methyl 2, 6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1, 3, 2-dioxaphosphorinan-2-yl)-1, 4-dihydropyridine-3-carboxylate (DHP-218) is a new vasodilatory calcium antagonist with …
Number of citations: 15 europepmc.org
Y Kimura, H Fukui, M Tanaka, M Okamoto… - Arzneimittel …, 1986 - europepmc.org
The effects of methyl 2, 6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1, 3, 2-dioxaphosphorinan-2-yl)-1, 4-dihydropyridine-3-carboxylate (DHP-218), a 1, 4-dihydropyridine derivative, on the …
Number of citations: 10 europepmc.org
A Miura, Y Ukai, T Matsuzaki, N Taniguchi… - Arzneimittel …, 1986 - europepmc.org
The effects of methyl 2, 6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1, 3, 2-dioxaphosphorinan-2-yl)-1, 4-dihydropyridine 3-carboxylate (DHP-218), a new dihydropyridine calcium antagonist, …
Number of citations: 13 europepmc.org
P Savignac, B Iorga - 2003 - books.google.com
A century after their discovery, phosphonates have become important compounds recognized both for their use as efficient reagents in organic synthesis and for their biological and …
Number of citations: 230 books.google.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。